molecular formula C10H11ClINO2 B13941466 tert-Butyl 6-chloro-4-iodonicotinate

tert-Butyl 6-chloro-4-iodonicotinate

Cat. No.: B13941466
M. Wt: 339.56 g/mol
InChI Key: YBGMJTBKEDCFLF-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-4-iodonicotinate: is a chemical compound with the molecular formula C10H11ClINO2 and a molecular weight of 339.56 g/mol . It is a derivative of nicotinic acid, featuring both chlorine and iodine substituents on the pyridine ring, along with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 6-chloro-4-iodonicotinate typically involves the esterification of 6-chloro-4-iodonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: The process would likely include steps for purification such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 6-chloro-4-iodonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

Chemistry: : tert-Butyl 6-chloro-4-iodonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology and Medicine: : In biological and medicinal research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: : In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with biological molecules, affecting their function and activity. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Butyl 6-chloro-4-iodonicotinate is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation provides distinct reactivity patterns and makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H11ClINO2

Molecular Weight

339.56 g/mol

IUPAC Name

tert-butyl 6-chloro-4-iodopyridine-3-carboxylate

InChI

InChI=1S/C10H11ClINO2/c1-10(2,3)15-9(14)6-5-13-8(11)4-7(6)12/h4-5H,1-3H3

InChI Key

YBGMJTBKEDCFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1I)Cl

Origin of Product

United States

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